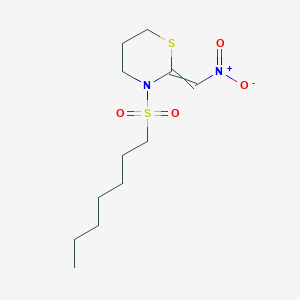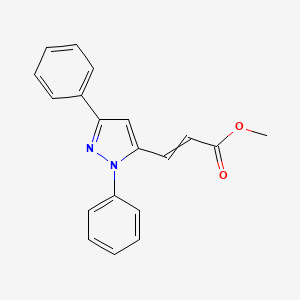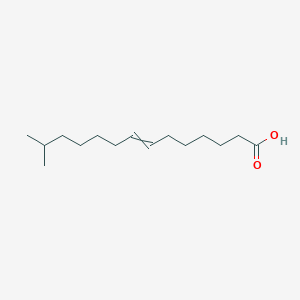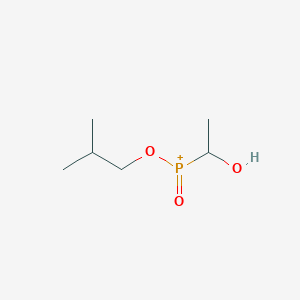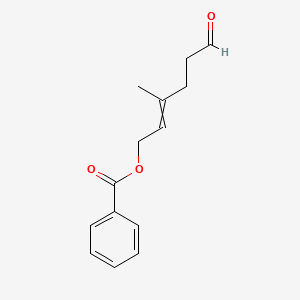
4-Fluoro-5-methoxy-7,12-dimethyl-5,6-dihydrotetraphen-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-5-methoxy-7,12-dimethyl-5,6-dihydrotetraphen-6-ol is an organic compound with a complex structure that includes fluorine, methoxy, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-methoxy-7,12-dimethyl-5,6-dihydrotetraphen-6-ol typically involves multiple steps, including the introduction of fluorine and methoxy groups onto a tetraphen scaffold. Common synthetic routes may involve:
Fluorination: Introduction of the fluorine atom using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Methoxylation: Introduction of the methoxy group using methanol in the presence of a base like sodium hydride.
Methylation: Introduction of methyl groups using methyl iodide and a strong base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-5-methoxy-7,12-dimethyl-5,6-dihydrotetraphen-6-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide for methoxy substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-5-methoxy-7,12-dimethyl-5,6-dihydrotetraphen-6-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Fluoro-5-methoxy-7,12-dimethyl-5,6-dihydrotetraphen-6-ol involves its interaction with specific molecular targets. The fluorine and methoxy groups can influence the compound’s binding affinity to enzymes or receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific application being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoro-5-methoxy-DMT: A compound with similar fluorine and methoxy groups but different overall structure.
5-Fluoro-AMT: Another fluorinated compound with different functional groups.
Uniqueness
4-Fluoro-5-methoxy-7,12-dimethyl-5,6-dihydrotetraphen-6-ol is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
87559-65-7 |
|---|---|
Molekularformel |
C21H19FO2 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
4-fluoro-5-methoxy-7,12-dimethyl-5,6-dihydrobenzo[a]anthracen-6-ol |
InChI |
InChI=1S/C21H19FO2/c1-11-13-7-4-5-8-14(13)12(2)18-17(11)15-9-6-10-16(22)19(15)21(24-3)20(18)23/h4-10,20-21,23H,1-3H3 |
InChI-Schlüssel |
ASMRRJFDPFICDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(C(C3=C(C2=C(C4=CC=CC=C14)C)C=CC=C3F)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromobicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14387188.png)


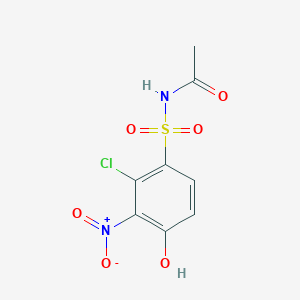
![3-methoxy-N-[(5-methyl-1H-imidazole-4-carbonyl)amino]benzenecarboximidoyl cyanide](/img/structure/B14387229.png)
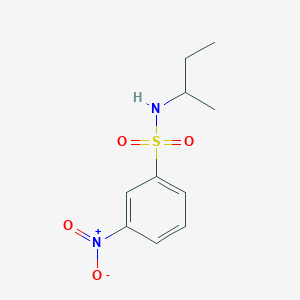
![3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14387233.png)
